5-Isopropyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of an isopropyl group at the 5-position and a methoxy group at the 2-position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methoxypyridine, followed by the addition of isopropyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridines, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Isopropyl-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain reactions.
5-Isopropylpyridine: Lacks the methoxy group, which may affect its reactivity and solubility.
2,5-Dimethoxypyridine: Contains an additional methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
5-Isopropyl-2-methoxypyridine is unique due to the presence of both the isopropyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups can enhance its reactivity and solubility, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-9(11-3)10-6-8/h4-7H,1-3H3 |
InChI Key |
WKVJISDVJWJDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.